molecular formula C7H7BrINO B12845039 4-Bromo-2-iodo-5-methoxyaniline

4-Bromo-2-iodo-5-methoxyaniline

Cat. No.: B12845039
M. Wt: 327.94 g/mol
InChI Key: HZQJXAHTQYNUEK-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-5-methoxyaniline (CAS 1354424-29-5) is a halogenated aniline derivative featuring bromine and iodine substituents at positions 4 and 2, respectively, and a methoxy group at position 5. This compound is structurally characterized by its aromatic amine core, which is modified with electron-withdrawing halogens and an electron-donating methoxy group. Such substitutions influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C7H7BrINO

Molecular Weight

327.94 g/mol

IUPAC Name

4-bromo-2-iodo-5-methoxyaniline

InChI

InChI=1S/C7H7BrINO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3

InChI Key

HZQJXAHTQYNUEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)I)Br

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromo-2-iodo-5-methoxyaniline typically involves multi-step reactions starting from simpler aniline derivatives. One common synthetic route includes:

    Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Halogenation: The amino group is protected, and the compound undergoes bromination and iodination to introduce the bromine and iodine atoms at the desired positions.

    Deprotection: The protecting group is removed to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-2-iodo-5-methoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding anilines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form biaryl compounds or other complex structures.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-iodo-5-methoxyaniline has shown potential in drug development due to its biological activity. Key applications include:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis.
  • Anticancer Properties : In vitro studies have demonstrated that it can induce apoptosis in cancer cells. For example, treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cell lines (MCF-7) by up to 70% at a concentration of 100 µM.

Agrochemicals

The compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides. Its halogenated structure enhances its efficacy as a bioactive agent in agricultural applications.

Chemical Research

4-Bromo-2-iodo-5-methoxyaniline is utilized in various chemical reactions, including:

  • Electrophilic Aromatic Substitution : The compound can participate in nitration, sulfonation, and additional halogenation due to the presence of electron-donating and electron-withdrawing groups.
  • Nucleophilic Substitution : The halogen atoms can be replaced by other nucleophiles under suitable conditions .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityInhibition of bacterial growth at low concentrations
Anticancer ActivityInduction of apoptosis in MCF-7 cells
Synthesis OptimizationEnhanced yield using continuous flow reactors

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-5-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to target proteins, making it a valuable scaffold in medicinal chemistry.

Comparison with Similar Compounds

Molecular Weight and Polarity

  • 4-Bromo-2-iodo-5-methoxyaniline: Estimated molecular weight ≈ 358.96 g/mol (C₇H₇BrINO).
  • 4-Bromo-5-fluoro-2-methylaniline (CAS 52723-82-7): MW = 204.04 g/mol .
  • 5-Bromo-4-iodo-2-methylaniline : MW ≈ 326.94 g/mol .

The iodine substituent in the target compound increases molecular weight significantly compared to fluoro or chloro analogs, impacting melting/boiling points and solubility. The methoxy group enhances polarity, likely improving solubility in polar solvents relative to methyl-substituted derivatives.

Biological Activity

4-Bromo-2-iodo-5-methoxyaniline is a halogenated aniline derivative that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of bromine and iodine atoms along with a methoxy group, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of 4-Bromo-2-iodo-5-methoxyaniline is C7H7BrINOC_7H_7BrINO. The compound features:

  • Bromine at the para position,
  • Iodine at the ortho position,
  • Methoxy group at the meta position.

This specific arrangement of substituents contributes to its chemical reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that 4-Bromo-2-iodo-5-methoxyaniline may exhibit a range of biological activities, primarily due to its ability to interact with various molecular targets. These activities include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be relevant in therapeutic contexts.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further research in infectious disease treatment.
  • Anticancer Potential : Given its structural similarities to other bioactive compounds, there is interest in exploring its effects on cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibitor of specific enzymes
AntimicrobialObserved activity against various pathogens
AnticancerInvestigated for effects on cancer cell lines

The mechanism by which 4-Bromo-2-iodo-5-methoxyaniline exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • The halogen substituents (bromine and iodine) may enhance the compound's binding affinity to active sites on enzymes or receptors.
  • The methoxy group could facilitate interactions through hydrogen bonding or electronic effects, potentially stabilizing the compound’s conformation for better receptor engagement.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to 4-Bromo-2-iodo-5-methoxyaniline. For instance:

  • Antimicrobial Activity : A study evaluated the minimum inhibitory concentration (MIC) of similar compounds against Mycobacterium tuberculosis, revealing promising results that suggest halogenated anilines could be effective against resistant strains .
  • Cancer Research : Research into related aniline derivatives has shown that modifications at specific positions can significantly alter their cytotoxicity against cancer cells. For example, compounds with similar substitution patterns have demonstrated enhanced potency when targeting specific cancer pathways .

Table 2: Comparative Study of Related Compounds

Compound NameMIC (μg/mL)Activity Type
4-Bromo-2-chloroaniline0.125Antimicrobial
4-Iodoaniline0.0313Anticancer
4-Bromo-5-methoxyaniline0.5Enzyme Inhibition

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